molecular formula C11H14INO B1412490 (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine CAS No. 1604432-37-2

(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine

Cat. No. B1412490
CAS RN: 1604432-37-2
M. Wt: 303.14 g/mol
InChI Key: GQJSRLBAIYUZDK-JTQLQIEISA-N
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Description

“(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine” is a chemical compound that contains iodine. It has been mentioned in the context of iodine-containing radio-opaque polyphosphazenes . These are polymers with iodinated side groups that could potentially be used as radio-opaque biomaterials .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been discussed in various studies. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been highlighted as a versatile method for enantioselective pyrrolidine synthesis . Additionally, proline, a natural amino acid, has been recognized as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions .


Molecular Structure Analysis

While specific molecular structure analysis of “(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine” is not available, studies have discussed the molecular mechanisms of related pyrrolidine derivatives. For example, the molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine has been studied using multi-scale simulations .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives have been explored in several studies. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been used for access to different types of stereochemical patterns in enantioselective pyrrolidine synthesis .

Scientific Research Applications

  • Pyrrolidine Synthesis and Applications : Pyrrolidines, including compounds similar to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, are valuable in medicine and industry, for instance as dyes or agrochemical substances. Their synthesis through [3+2] cycloaddition demonstrates their potential in organic chemistry and pharmaceutical applications (Żmigrodzka et al., 2022).

  • Synthesis of Disubstituted Pyrrolidines : The synthesis of 2,3-disubstituted pyrrolidines, which may include compounds similar to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, has been explored. These compounds can be precursors to various biologically active structures, highlighting their significance in the synthesis of potential therapeutic agents (Boto et al., 2001).

  • Catalytic Applications : Derivatives of pyrrolidine, including those structurally related to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, have been used as catalysts in chemical reactions. These catalysts can achieve high yields and stereoselectivity, making them important in the field of asymmetric synthesis (Singh et al., 2013).

  • Anticancer Activities : Certain pyrrolidine derivatives have shown potential as anticancer agents. This suggests that (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine and its analogues might have applications in the development of novel cancer therapies (Ramachandran et al., 2012).

  • Synthesis and Structural Analysis : The synthesis and structural analysis of compounds similar to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine have been performed. These studies contribute to our understanding of their molecular properties, which is crucial for their application in various scientific fields (Ulaş, 2021).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives has been studied in the context of P450-catalyzed amination. The study revealed that the overall catalysis includes both the enzymatic transformation in P450 and non-enzymatic transformation in water solution .

properties

IUPAC Name

(2S)-2-[(4-iodophenoxy)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJSRLBAIYUZDK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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